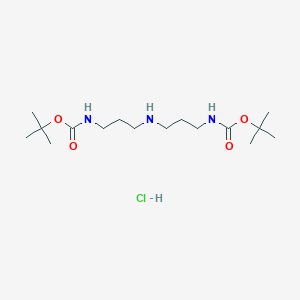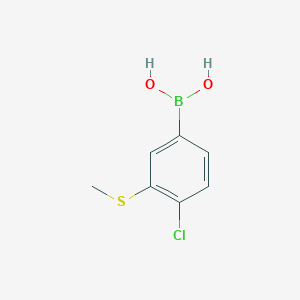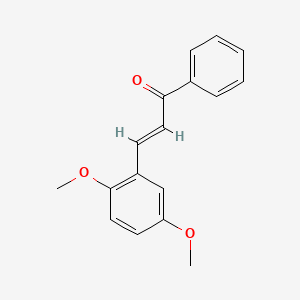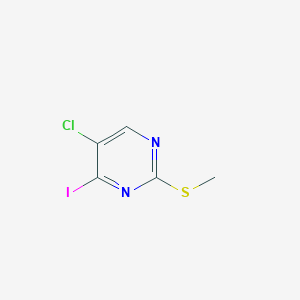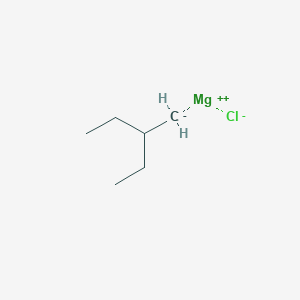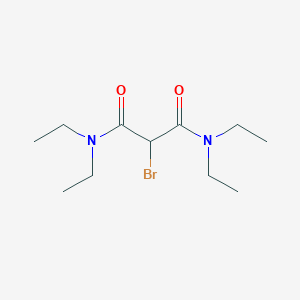
2-Bromo-N,N,N',N'-tetraethyl-malonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N,N,N',N'-tetraethyl-malonamide (BTEA) is an organic compound belonging to the family of heterocyclic amines. It is a colorless solid with a molecular formula of C7H14BrNO2. BTEA is a brominated compound and is used in various scientific research applications. It is used as a catalyst in organic synthesis, as a reagent in peptide synthesis, as a ligand in transition metal-catalyzed reactions, and as an organobromine source for bromination reactions.
Wissenschaftliche Forschungsanwendungen
2-Bromo-N,N,N',N'-tetraethyl-malonamide has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in peptide synthesis, as a ligand in transition metal-catalyzed reactions, and as an organobromine source for bromination reactions. It has also been used in the development of new drugs and pharmaceuticals, as well as in the synthesis of polymers materials.
Wirkmechanismus
2-Bromo-N,N,N',N'-tetraethyl-malonamide acts as an electron-donating ligand in transition metal-catalyzed reactions. It is believed to donate electrons to the transition metal, which helps to facilitate the formation of a catalytic species. This catalytic species then facilitates the formation of a desired product.
Biochemical and Physiological Effects
2-Bromo-N,N,N',N'-tetraethyl-malonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, reduce inflammation, and modulate the activity of enzymes involved in the metabolism of drugs and other compounds. In addition, it has been shown to inhibit the growth of cancer cells and reduce the toxicity of certain drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Bromo-N,N,N',N'-tetraethyl-malonamide in laboratory experiments has several advantages. It is a highly stable compound that is not easily degraded and can be easily stored. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use. 2-Bromo-N,N,N',N'-tetraethyl-malonamide is a highly reactive compound and can react with other compounds, leading to the formation of unwanted byproducts. Additionally, it is toxic and should be handled with care.
Zukünftige Richtungen
There are several potential future directions for the use of 2-Bromo-N,N,N',N'-tetraethyl-malonamide in scientific research. One potential application is in the development of new drugs and pharmaceuticals. 2-Bromo-N,N,N',N'-tetraethyl-malonamide could be used as a ligand to facilitate the synthesis of new compounds that could potentially be used as drugs. Additionally, 2-Bromo-N,N,N',N'-tetraethyl-malonamide could be used to synthesize new polymers for use in medical devices and other applications. Finally, 2-Bromo-N,N,N',N'-tetraethyl-malonamide could be used to develop new bromination reactions that could be used in various scientific research applications.
Synthesemethoden
The synthesis of 2-Bromo-N,N,N',N'-tetraethyl-malonamide can be achieved through a two-step process. The first step involves the reaction of bromine with N-ethoxy-N,N-dimethyl-2-aminoethanethiol (EDA) to form N-bromo-N,N-dimethyl-2-aminoethanethiol (BDA). The second step involves the reaction of BDA with ethyl malonate to form 2-Bromo-N,N,N',N'-tetraethyl-malonamide.
Eigenschaften
IUPAC Name |
2-bromo-N,N,N',N'-tetraethylpropanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BrN2O2/c1-5-13(6-2)10(15)9(12)11(16)14(7-3)8-4/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYANIXMIFQEINC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C(=O)N(CC)CC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N,N,N',N'-tetraethyl-malonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


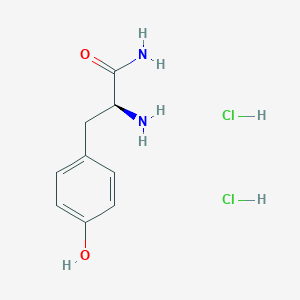
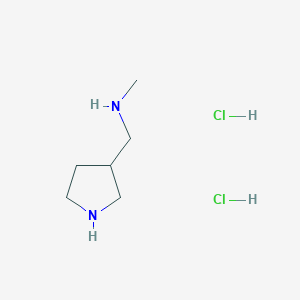

![5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene](/img/structure/B6297057.png)
